Cas no 1788043-93-5 (Methyl 3-iodo-1H-indole-7-carboxylate)
Methyl 3-iodo-1H-indole-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-iodo-1H-indole-7-carboxylate
- AKOS025289728
- P14742
- CS-0049084
- AS-52300
- 1788043-93-5
- SCHEMBL5419776
- SY099201
- DB-101305
- MFCD28501544
- PB41337
-
- MDL: MFCD28501544
- Inchi: 1S/C10H8INO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3
- InChI Key: QHKCXKOTFXOTCP-UHFFFAOYSA-N
- SMILES: IC1=CNC2C(C(=O)OC)=CC=CC=21
Computed Properties
- Exact Mass: 300.95998g/mol
- Monoisotopic Mass: 300.95998g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 42.1Ų
Methyl 3-iodo-1H-indole-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010621-5g |
Methyl 3-iodo-1H-indole-7-carboxylate |
1788043-93-5 | 95% | 5g |
$729.00 | 2022-04-02 | |
| Alichem | A199010621-10g |
Methyl 3-iodo-1H-indole-7-carboxylate |
1788043-93-5 | 95% | 10g |
$1,125.00 | 2022-04-02 | |
| Alichem | A199010621-25g |
Methyl 3-iodo-1H-indole-7-carboxylate |
1788043-93-5 | 95% | 25g |
$2,272.50 | 2022-04-02 | |
| TRC | M263213-50mg |
Methyl 3-Iodo-1H-indole-7-carboxylate |
1788043-93-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M263213-100mg |
Methyl 3-Iodo-1H-indole-7-carboxylate |
1788043-93-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M263213-500mg |
Methyl 3-Iodo-1H-indole-7-carboxylate |
1788043-93-5 | 500mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM262852-1g |
Methyl 3-iodo-1H-indole-7-carboxylate |
1788043-93-5 | 95% | 1g |
$210 | 2021-08-18 | |
| Chemenu | CM262852-5g |
Methyl 3-iodo-1H-indole-7-carboxylate |
1788043-93-5 | 95% | 5g |
$631 | 2021-08-18 | |
| Chemenu | CM262852-10g |
Methyl 3-iodo-1H-indole-7-carboxylate |
1788043-93-5 | 95% | 10g |
$1052 | 2021-08-18 | |
| Chemenu | CM262852-25g |
Methyl 3-iodo-1H-indole-7-carboxylate |
1788043-93-5 | 95% | 25g |
$2104 | 2021-08-18 |
Methyl 3-iodo-1H-indole-7-carboxylate Suppliers
Methyl 3-iodo-1H-indole-7-carboxylate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Methyl 3-iodo-1H-indole-7-carboxylate
Methyl 3-Iodo-1H-Indole-7-Carboxylate: A Comprehensive Overview
Methyl 3-Iodo-1H-indole-7-carboxylate, with the CAS number 1788043-93-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely studied due to their diverse biological activities and applications. The methyl ester group attached to the indole ring at position 7, along with the iodo substituent at position 3, imparts unique chemical and physical properties to this molecule.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing Methyl 3-Iodo-1H-indole-7-carboxylate. One such approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient in constructing complex indole derivatives. These methods not only enhance the purity of the compound but also allow for precise control over the substitution patterns on the indole ring. The ability to synthesize this compound in high yields has significantly contributed to its growing popularity in both academic and industrial research settings.
The indole core of Methyl 3-Iodo-1H-indole-7-carboxylate is a key structural element that contributes to its biological activity. Indoles are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the iodo group at position 3 further modulates these interactions, making this compound a promising candidate for drug discovery efforts. Recent studies have demonstrated that Methyl 3-Iodo-1H-indole-7-carboxylate exhibits potent inhibitory activity against certain kinases, which are critical targets in cancer therapy.
In addition to its pharmacological applications, Methyl 3-Iodo-1H-indole-7-carboxylate has also found utility in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored the use of this compound as a building block for constructing advanced materials with tailored optoelectronic properties.
From a synthetic perspective, Methyl 3-Iodo-1H-indole-7-carboxylate serves as an excellent precursor for further functionalization. The carboxylate group at position 7 can be readily modified through esterification or amidation reactions, enabling the creation of a wide array of derivatives. These derivatives have been investigated for their potential applications in areas such as agrochemicals and diagnostics.
Recent advancements in computational chemistry have also shed light on the molecular properties of Methyl 3-Iodo-1H-indole-7-carboxylate. Quantum mechanical calculations have provided insights into its electronic structure, stability, and reactivity, which are crucial for designing more efficient synthetic routes and predicting its behavior in biological systems.
In conclusion, Methyl 3-Iodo-1H-indole-7-carboxylate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and characterization techniques, positions it as a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of science and technology.
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